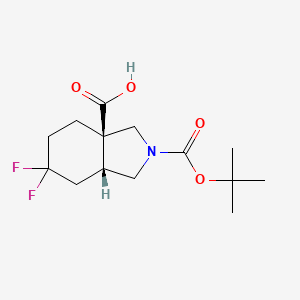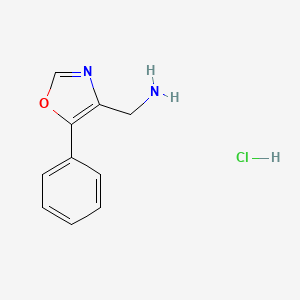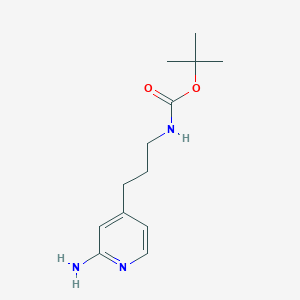![molecular formula C8H16ClNO B7451607 5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)
5-Aminobicyclo[2.2.2]octan-2-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminobicyclo[2.2.2]octan-2-OL HCl, also known as ABOH, is a synthetic compound that has been studied for its potential applications in various fields of science. It is a bicyclic amine that has been found to exhibit interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
5-Aminobicyclo[2.2.2]octan-2-OL hcl has been studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 5-Aminobicyclo[2.2.2]octan-2-OL hcl has been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and pain. In neuroscience, 5-Aminobicyclo[2.2.2]octan-2-OL hcl has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential as a tool for studying the mechanisms of neurotransmission. In biochemistry, 5-Aminobicyclo[2.2.2]octan-2-OL hcl has been used as a substrate for enzymatic reactions, allowing for the study of enzyme kinetics and mechanisms.
Mécanisme D'action
The mechanism of action of 5-Aminobicyclo[2.2.2]octan-2-OL hcl is not fully understood, but it has been shown to interact with various receptors in the nervous system, including GABA and NMDA receptors. 5-Aminobicyclo[2.2.2]octan-2-OL hcl has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This may explain its anticonvulsant and analgesic properties. 5-Aminobicyclo[2.2.2]octan-2-OL hcl has also been found to block the activity of NMDA receptors, which are involved in learning and memory processes in the brain.
Biochemical and Physiological Effects:
5-Aminobicyclo[2.2.2]octan-2-OL hcl has been found to exhibit interesting biochemical and physiological effects. In addition to its interactions with neurotransmitter receptors, 5-Aminobicyclo[2.2.2]octan-2-OL hcl has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This may explain its potential as a therapeutic agent for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain. 5-Aminobicyclo[2.2.2]octan-2-OL hcl has also been found to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
5-Aminobicyclo[2.2.2]octan-2-OL hcl has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive candidate for research. Its synthesis method is efficient and reproducible, allowing for the production of large quantities of 5-Aminobicyclo[2.2.2]octan-2-OL hcl. However, there are also some limitations to using 5-Aminobicyclo[2.2.2]octan-2-OL hcl in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. In addition, its effects on different systems in the body may be complex and difficult to study.
Orientations Futures
There are several future directions for research on 5-Aminobicyclo[2.2.2]octan-2-OL hcl. One area of interest is the development of new drugs based on 5-Aminobicyclo[2.2.2]octan-2-OL hcl's anticonvulsant and analgesic properties. Another area of interest is the study of 5-Aminobicyclo[2.2.2]octan-2-OL hcl's effects on different neurotransmitter systems in the brain, which may shed light on its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand 5-Aminobicyclo[2.2.2]octan-2-OL hcl's mechanism of action and its effects on different systems in the body.
Méthodes De Synthèse
The synthesis of 5-Aminobicyclo[2.2.2]octan-2-OL hcl involves the reaction of norbornene with ethylenediamine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 5-Aminobicyclo[2.2.2]octan-2-OL HCl. This method has been found to be efficient and reproducible, making 5-Aminobicyclo[2.2.2]octan-2-OL hcl readily available for research purposes.
Propriétés
IUPAC Name |
5-aminobicyclo[2.2.2]octan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-6-2-1-5(7)4-8(6)10;/h5-8,10H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDDUUSNIKQLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1CC2N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)

![1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B7451596.png)



![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)